Product packaging for 5,21-Dichloro-3-[3,4-dihydroxy-6-(hydroxymethyl)-5-methoxyoxan-2-yl]-3,13,23-triazahexacyclo[14.7.0.02,10.04,9.011,15.017,22]tricosa-1,4(9),5,7,10,15,17(22),18,20-nonaene-12,14-dione(Cat. No.:CAS No. 93908-02-2)

5,21-Dichloro-3-[3,4-dihydroxy-6-(hydroxymethyl)-5-methoxyoxan-2-yl]-3,13,23-triazahexacyclo[14.7.0.02,10.04,9.011,15.017,22]tricosa-1,4(9),5,7,10,15,17(22),18,20-nonaene-12,14-dione

Katalognummer: B1679247
CAS-Nummer: 93908-02-2
Molekulargewicht: 570.4 g/mol
InChI-Schlüssel: QEHOIJJIZXRMAN-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
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Beschreibung

Historical Context and Discovery within Indolocarbazole Natural Products Research

The story of Rebeccamycin is deeply rooted in the broader exploration of indolocarbazole natural products, a class of compounds characterized by their rigid, planar heterocyclic ring system. nih.govrsc.orgrsc.org The first member of this family to be isolated was Staurosporine (B1682477) in 1977 from the bacterium Actinomyces. nih.gov Staurosporine's potent protein kinase inhibitory activity sparked widespread interest in this structural class, leading to extensive screening of microbial extracts for related compounds. nih.gov

This search led to the discovery of Rebeccamycin in the mid-1980s. It was isolated from the fermentation broth of a soil actinomycete, originally identified as Nocardia aerocolonigenes, and later reclassified as Saccharothrix aerocolonigenes and more recently as Lechevalieria aerocolonigenes. ingentaconnect.comnih.govnih.govdsmz.de Unlike Staurosporine, Rebeccamycin did not show significant activity against protein kinases. wikipedia.org Instead, its promising antitumor properties were found to stem from a different mechanism of action, marking a significant divergence in the biological activities of structurally related indolocarbazoles. ingentaconnect.comwikipedia.org

Table 1: Key Milestones in Early Indolocarbazole Research This table is interactive.

Year Discovery/Event Significance
1977 Isolation of Staurosporine First discovery of an indolocarbazole natural product; identified as a potent protein kinase inhibitor. nih.gov
Mid-1980s Isolation of Rebeccamycin Discovered from Lechevalieria aerocolonigenes; showed antitumor activity independent of protein kinase inhibition. ingentaconnect.comnih.gov

Significance as a Subject of Academic Inquiry in Chemical Biology and Medicinal Chemistry

The discovery that Rebeccamycin exerts its biological effects through interaction with DNA and DNA-associated enzymes, specifically as a DNA topoisomerase I inhibitor, established it as a critical subject of academic and pharmaceutical research. wikipedia.orgbenthamdirect.comnih.gov DNA topoisomerases are essential enzymes that resolve topological challenges in DNA during processes like replication and transcription, making them validated targets for cancer chemotherapy. benthamdirect.comingentaconnect.com

Rebeccamycin's unique mode of action involves intercalating into DNA and stabilizing the "cleavable complex," a transient intermediate in the topoisomerase I catalytic cycle. ingentaconnect.com This leads to the accumulation of DNA single-strand breaks and ultimately triggers cell death in rapidly dividing cancer cells. ingentaconnect.com The presence of the carbohydrate (sugar) moiety attached to the indolocarbazole core is crucial for this topoisomerase I poisoning activity. ingentaconnect.comnih.gov

This distinct mechanism has made Rebeccamycin a valuable lead compound in medicinal chemistry. nih.gov Its structure has served as a scaffold for the rational design and synthesis of numerous analogs aimed at improving potency, solubility, and pharmacological properties. benthamdirect.comnih.gov These efforts have led to the development of synthetic derivatives, such as Becatecarin (B1684225), which have advanced into clinical trials for various cancers. wikipedia.org The study of Rebeccamycin and its derivatives continues to inform the design of new topoisomerase I inhibitors and expand the arsenal of potential anticancer agents. nih.govdocumentsdelivered.com

Structure

2D Structure

Chemical Structure Depiction
molecular formula C27H21Cl2N3O7 B1679247 5,21-Dichloro-3-[3,4-dihydroxy-6-(hydroxymethyl)-5-methoxyoxan-2-yl]-3,13,23-triazahexacyclo[14.7.0.02,10.04,9.011,15.017,22]tricosa-1,4(9),5,7,10,15,17(22),18,20-nonaene-12,14-dione CAS No. 93908-02-2

3D Structure

Interactive Chemical Structure Model





Eigenschaften

IUPAC Name

5,21-dichloro-3-[3,4-dihydroxy-6-(hydroxymethyl)-5-methoxyoxan-2-yl]-3,13,23-triazahexacyclo[14.7.0.02,10.04,9.011,15.017,22]tricosa-1,4(9),5,7,10,15,17(22),18,20-nonaene-12,14-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C27H21Cl2N3O7/c1-38-24-13(8-33)39-27(23(35)22(24)34)32-20-10(5-3-7-12(20)29)15-17-16(25(36)31-26(17)37)14-9-4-2-6-11(28)18(9)30-19(14)21(15)32/h2-7,13,22-24,27,30,33-35H,8H2,1H3,(H,31,36,37)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QEHOIJJIZXRMAN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1C(OC(C(C1O)O)N2C3=C(C=CC=C3Cl)C4=C5C(=C6C7=C(C(=CC=C7)Cl)NC6=C42)C(=O)NC5=O)CO
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C27H21Cl2N3O7
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

570.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

93908-02-2
Record name rebeccamycin
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=359079
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.

Biosynthetic Pathway Elucidation and Enzymology of Rebeccamycin

Genomic Characterization of the Rebeccamycin Biosynthetic Gene Cluster

The foundation for understanding rebeccamycin's formation lies in the characterization of its biosynthetic gene cluster (reb), which contains all the necessary genetic information for its production.

The rebeccamycin biosynthetic gene cluster was identified and isolated from the producing organism, the actinomycete Lechevalieria aerocolonigenes ATCC 39243 (previously known as Saccharothrix aerocolonigenes). pnas.orgnih.gov Initial cloning efforts utilized probes based on genes known to be involved in similar pathways, such as ngt, which encodes an indolocarbazole N-glycosyltransferase. nih.gov This approach led to the successful isolation of a large DNA region.

Subsequent sequencing of this locus revealed a contiguous stretch of DNA spanning approximately 18 to 25.6 kilobases (kb). nih.govnih.gov Analysis of this sequence identified a cluster of 11 open reading frames (ORFs) that constitute the reb gene cluster. nih.govnih.govnih.gov The direct involvement of this gene cluster in rebeccamycin production was unequivocally confirmed by heterologous expression experiments. When the entire isolated DNA region was introduced into a suitable host organism, such as Streptomyces albus, the host gained the ability to produce rebeccamycin, demonstrating that the cloned genes were both necessary and sufficient for its biosynthesis. nih.gov

The 11 genes within the reb cluster have been assigned putative functions based on sequence homology to known enzymes and confirmed through systematic gene disruption studies and heterologous expression of gene subsets. pnas.orgnih.govtandfonline.com These genes can be categorized into core biosynthetic genes, responsible for assembling the indolocarbazole scaffold, and ancillary genes, which carry out modification reactions such as halogenation and glycosylation.

The core and ancillary genes are organized compactly within the 18 kb locus. nih.gov Key genes include those for indolocarbazole core formation (rebO, rebD, rebP, rebC), halogenation (rebH, rebF), glycosylation (rebG), and sugar methylation (rebM). nih.gov The cluster also contains a regulatory gene (rebR) and genes implicated in resistance and secretion (rebU, rebT). nih.govtandfonline.comresearchgate.net

GeneEncoded ProteinProposed Function in Rebeccamycin BiosynthesisCitation
rebO RebOFAD-dependent L-amino acid oxidase; oxidizes 7-chloro-L-tryptophan. nih.govnih.govtandfonline.com
rebD RebDCatalyzes the coupling of two oxidized tryptophan molecules to form chromopyrrolic acid. tandfonline.comresearchgate.net
rebP RebPCytochrome P450 enzyme; involved in the oxidative decarboxylation and ring closure to form the indolocarbazole core. tandfonline.comresearchgate.net
rebC RebCFAD-dependent monooxygenase; responsible for the oxidation state at the C-7 position of the pyrrole (B145914) ring. tandfonline.commit.edu
rebH RebHFADH2-dependent halogenase; catalyzes the regiospecific chlorination of L-tryptophan at the C-7 position. tandfonline.comnih.govpnas.org
rebF RebFNADH-dependent flavin reductase; provides the reduced FADH2 cofactor required by RebH. nih.govpnas.org
rebG RebGN-glycosyltransferase; attaches a glucose moiety to the indolocarbazole aglycone. nih.govtandfonline.com
rebM RebMMethyltransferase; methylates the glucose moiety attached by RebG. nih.govtandfonline.com
rebR RebRTranscriptional activator; likely involved in regulating the expression of the reb gene cluster. nih.govtandfonline.com
rebT RebTPutative transport protein; may be involved in secretion, though disruption did not halt production. nih.govtandfonline.com
rebU RebUPutative transport protein; implicated in self-resistance or secretion of rebeccamycin. nih.govresearchgate.net

The biosynthesis of rebeccamycin shares significant similarities with that of other indolocarbazoles, most notably staurosporine (B1682477). researchgate.net Comparative analysis of the rebeccamycin (reb) and staurosporine (sta) gene clusters reveals a conserved set of core enzymes responsible for constructing the shared aglycone scaffold. pnas.org Specifically, the genes rebO, rebD, and rebP have clear homologs in the staurosporine cluster, namely staO, staD, and staP, respectively. nih.govtandfonline.com These enzyme sets catalyze the initial oxidative dimerization of two L-tryptophan molecules and the subsequent formation of the indolopyrrolocarbazole core. pnas.org

However, a critical difference distinguishes the two pathways and accounts for the structural variation between their products. The reb gene cluster contains the gene rebC, a monooxygenase that is absent from the staurosporine biosynthetic gene cluster. nih.govtandfonline.commit.edu The RebC enzyme is responsible for controlling the oxidation state at the C-7 position of the pyrrole rings in the rebeccamycin scaffold. tandfonline.commit.edu Its absence in the staurosporine pathway leads to a different final core structure, highlighting how a single enzymatic step can create significant molecular diversity. nih.govoup.com

Enzymatic Mechanisms and Biochemical Transformations in Rebeccamycin Biosynthesis

The production of rebeccamycin is a highly orchestrated process where each enzyme performs a specific chemical transformation in a defined sequence. The pathway commences with the modification of the precursor L-tryptophan.

The biosynthesis of rebeccamycin begins not with L-tryptophan itself, but with its halogenated derivative. pnas.org This initial chlorination is a crucial step, as the chlorine atoms are a defining feature of the final molecule and are important for its biological activity. pnas.org

The chlorination of L-tryptophan is catalyzed by a two-component FADH2-dependent halogenase system. nih.govpnas.org The gene rebH encodes the halogenase, which performs the regiospecific installation of a chlorine atom onto the C-7 position of the indole (B1671886) ring of L-tryptophan. nih.gov This reaction requires a reduced flavin adenine (B156593) dinucleotide (FADH2) cofactor, which is supplied by the product of the rebF gene, an NADH-dependent flavin reductase. pnas.org RebF reduces FAD to FADH2, which is then used by RebH to activate molecular oxygen and halogenate the substrate. nih.gov Kinetic studies have demonstrated that this two-component system is robust and highly specific for generating 7-chloro-L-tryptophan. nih.govpnas.org This halogenation event precedes the subsequent oxidative steps. nih.gov

Following halogenation, the modified precursor, 7-chloro-L-tryptophan, is acted upon by the enzyme RebO. nih.govnih.gov RebO is an L-amino acid oxidase (L-AAO) that catalyzes the stereospecific oxidative deamination of its substrate. nih.govasm.org The enzyme belongs to the family of FAD-dependent oxidases. nih.gov Biochemical characterization of purified RebO revealed that it is a dimeric protein with a molecular mass of approximately 101 kDa and contains a noncovalently bound FAD cofactor. nih.govnih.gov The reaction consumes molecular oxygen and produces hydrogen peroxide. nih.govnih.gov

Crucially, kinetic studies have elucidated the substrate specificity of RebO and confirmed the order of the initial biosynthetic steps. RebO displays a significant preference for 7-chloro-L-tryptophan over the unhalogenated L-tryptophan. nih.govnih.gov This strong preference for the chlorinated substrate provides compelling biochemical evidence that halogenation by RebH occurs before oxidation by RebO. nih.gov While RebO can process L-tryptophan, its higher affinity for 7-chloro-L-tryptophan ensures the efficient channeling of the correct precursor into the main biosynthetic pathway. nih.govasm.org

SubstrateRelative Activity/PreferenceImplicationCitation
7-chloro-L-tryptophan High (Preferred Substrate)Confirms that halogenation by RebH precedes oxidation by RebO in the biosynthetic pathway. nih.govnih.govasm.org
L-tryptophan LowWhile a substrate, it is processed much less efficiently than its chlorinated counterpart. nih.gov
D-tryptophan No activityDemonstrates the high stereospecificity of RebO for the L-enantiomer of its amino acid substrate. nih.gov

Core Indolocarbazole Aglycone Formation: Dimerization and Cyclization

Following the initial halogenation of L-tryptophan, the biosynthesis proceeds with the formation of the characteristic indolocarbazole core. This process involves the oxidative dimerization of two molecules of 7-chloro-L-tryptophan, followed by a series of cyclization and decarboxylation steps. nih.govresearchgate.net

The dimerization of two molecules of an indole derivative is catalyzed by the chromopyrrolic acid synthase, RebD. researchgate.net This enzyme is a heme-dependent oxidase that facilitates the coupling of two molecules of the imine derivative of 7-chloro-L-tryptophan, which is generated by the action of the L-amino acid oxidase, RebO. researchgate.netnih.gov The product of the RebD-catalyzed reaction is a five-ring intermediate known as chromopyrrolic acid (in the case of the unhalogenated precursor) or its dichlorinated analog in the rebeccamycin pathway. tandfonline.comresearchgate.net

The formation of the final indolocarbazole aglycone from the chromopyrrolic acid intermediate involves oxidative decarboxylation and ring closure, catalyzed by a cytochrome P450 enzyme, RebP, and a monooxygenase, RebC. tandfonline.comresearchgate.net RebP is believed to catalyze the decarboxylative ring closure to form the indolopyrrolocarbazole core. nih.gov However, in the absence of RebC, the reaction catalyzed by RebP can result in a mixture of products with different oxidation states at the C-7 position of the aglycone. nih.gov The presence of RebC, a monooxygenase, is crucial for establishing the correct carbonyl function at the C-7 position, which is a characteristic feature of the rebeccamycin aglycone. nih.govresearchgate.net

The elucidation of the rebeccamycin biosynthetic pathway has been aided by the isolation and characterization of key intermediates from mutant strains of L. aerocolonigenes in which specific biosynthetic genes have been disrupted. tandfonline.com For instance, disruption of the rebP gene led to the accumulation of 11,11'-dichlorochromopyrrolic acid, confirming its role as a biosynthetic intermediate. tandfonline.com Similarly, the expression of subsets of the reb genes in a heterologous host has allowed for the production and identification of various pathway intermediates, providing a clearer picture of the sequential steps in the formation of the rebeccamycin aglycone. nih.govnih.gov

Key Intermediates in Rebeccamycin Biosynthesis
IntermediatePrecursorEnzyme(s)Key Structural Feature
7-chloro-L-tryptophanL-tryptophanRebH, RebFChlorination at C-7 of the indole ring
11,11'-dichlorochromopyrrolic acid7-chloro-L-tryptophanRebO, RebDDimerized indole rings with a pyrrole core
Rebeccamycin aglycone11,11'-dichlorochromopyrrolic acidRebP, RebCFused indolocarbazole ring system with a C-7 carbonyl

Terminal Modifications: Glycosylation and Methylation

The final steps in the biosynthesis of rebeccamycin involve the attachment of a sugar moiety to the indolocarbazole aglycone, followed by a methylation event. These modifications are crucial for the biological activity of the final compound.

The attachment of a glucose moiety to the indole nitrogen of the rebeccamycin aglycone is catalyzed by the N-glycosyltransferase, RebG. tandfonline.com Disruption of the rebG gene results in the accumulation of the rebeccamycin aglycone, demonstrating the essential role of this enzyme in the glycosylation step. tandfonline.com RebG transfers a glucose molecule from a sugar nucleotide donor to the aglycone, forming 4'-O-demethylrebeccamycin. researchgate.net This glycosylation step is a common feature in the biosynthesis of many indolocarbazole natural products. nih.gov

Methyltransferase Functionality (e.g., RebM)

In the terminal step of rebeccamycin biosynthesis, the indolocarbazole scaffold undergoes a crucial modification by a methyltransferase enzyme, RebM. nih.govoup.com This enzyme belongs to the S-adenosylmethionine (AdoMet)-dependent O-methyltransferase (O-MTase) superfamily and is responsible for the glucosyl C-4′ O-methylation that yields the final rebeccamycin product. nih.gov The characterization of RebM has provided significant insights into the tailoring reactions that finalize the structure of indolocarbazole antibiotics. pnas.org

Enzymatic and Structural Characteristics of RebM

RebM displays several distinct features when compared to other sugar O-MTases. nih.gov Unlike many methyltransferases that function as multimers, gel filtration studies have shown that RebM is active as a monomer. nih.gov Its activity is observed over a broad pH range and, in contrast to some other sugar O-MTases, is not enhanced by the presence of divalent metals. nih.gov

The crystal structure of RebM has been resolved to 2.65 Å, revealing a typical S-adenosylmethionine-binding fold characteristic of small molecule O-methyltransferases. nih.govnih.gov The structure shows RebM in a complex with the cofactor product S-adenosyl-l-homocysteine (SAH). osti.gov Each subunit of the enzyme folds into a single globular domain that contains a core α/β Rossmann fold, which is a common tertiary structure for AdoMet-dependent methyltransferases. nih.gov This central domain consists of a parallel β-sheet (β1–β7) situated between several alpha-helices. nih.gov Although it crystallizes as a dimer, the dimer interface is considered weak and likely not critical for its catalytic function. nih.govsemanticscholar.org

Catalytic Mechanism and Substrate Recognition

The structural model of RebM, combined with site-directed mutagenesis studies, has illuminated its catalytic mechanism and the basis for its substrate binding. nih.govnih.gov The binding model suggests a predominance of nonspecific hydrophobic interactions with its indolocarbazole substrate. nih.govsemanticscholar.org This characteristic is consistent with the notable ability of RebM to accept and methylate a wide array of alternative indolocarbazole surrogates, highlighting its substrate promiscuity. nih.gov

Mutagenesis studies have identified key residues within the active site that are crucial for catalysis. nih.gov Specifically, His140 and Asp166 have been shown to be the most important for the methyl transfer reaction. nih.govsemanticscholar.org These findings have led to the classification of RebM as a member of the general acid/base-dependent O-MTases. nih.govsemanticscholar.org The identification of these conserved catalytic residues provides a template for understanding other natural product O-MTases. nih.gov

Detailed research findings on RebM are summarized in the table below.

PropertyDescriptionSource(s)
Enzyme Name Rebeccamycin 4'-O-methyltransferase (RebM) nih.govnih.gov
Function Catalyzes the final step in rebeccamycin biosynthesis: 4'-O-methylation of the glucose moiety. nih.govpnas.org
Cofactor S-adenosyl-l-methionine (AdoMet) nih.gov
Quaternary Structure Monomer nih.gov
Catalytic Class General acid/base-dependent O-methyltransferase nih.govsemanticscholar.org
Key Catalytic Residues His140, Asp166 nih.govsemanticscholar.org
Crystal Structure Resolution 2.65 Å nih.govsemanticscholar.org
Structural Fold α/β Rossmann fold, characteristic of AdoMet-dependent MTases nih.gov
Substrate Specificity Broad; accepts a wide range of indolocarbazole surrogates due to nonspecific hydrophobic interactions. nih.govnih.gov

Molecular Mechanisms of Rebeccamycin S Biological Activity

Interactions with Nucleic Acids

The planar indolocarbazole chromophore of rebeccamycin facilitates its intercalation into DNA, with the appended carbohydrate residue likely positioned in one of the helical grooves, possibly the minor groove. nih.govresearchgate.net This carbohydrate residue significantly contributes to the DNA binding free energy. nih.govresearchgate.net

Studies on the interaction of rebeccamycin with calf thymus DNA (ctDNA) have utilized molecular dynamics and multi-spectroscopic techniques. researchgate.netnih.govnih.gov These studies indicate that rebeccamycin interacts with ctDNA through intercalation and groove binding modes. researchgate.netnih.govnih.gov The binding constants suggest a strong interaction between rebeccamycin and ctDNA. researchgate.netnih.gov

Thermodynamic analyses reveal that both van der Waals forces and hydrogen bonds play predominant roles in the binding of rebeccamycin to ctDNA. researchgate.netnih.gov

Binding Parameters of Rebeccamycin with ctDNA researchgate.netnih.gov Value (Absence of H1) Value (Presence of H1)
Binding Constant (M⁻¹) at 298 K 1.22 × 10⁴ 7.92 × 10⁵

Rebeccamycin and its derivatives exhibit sequence selectivity in their DNA binding. nih.govoup.com The glycosylated rebeccamycin analogue R-3 shows high selectivity for nucleotide sequences containing GpT (ApC) and TpG (CpA) steps. nih.govresearchgate.net While the chromophore is primarily responsible for this preferential binding, the carbohydrate domain significantly reinforces the affinity for DNA. nih.gov In contrast, some other indolocarbazole antibiotics, like AT2433-B1, demonstrate a preference for clusters of GC base pairs. oup.com The presence of an amino group in a suitable position on rebeccamycin derivatives can significantly enhance DNA interaction. oup.com

Rebeccamycin analogues can exert a significant effect on the curvature and/or flexibility of DNA. researchgate.netnih.govresearchgate.net The sugar moiety of the glycosylated compound (e.g., R-3) may be responsible for its preferential binding to circular (or bent) DNA molecules over linear DNA fragments. researchgate.netnih.govresearchgate.net Circular dichroism spectroscopy has indicated that rebeccamycin causes only local perturbations in native B-DNA, rather than major conformational changes. researchgate.netnih.gov

Certain rebeccamycin derivatives can form covalent drug-DNA complexes in the presence of formaldehyde. nih.govresearchgate.netresearchgate.net For instance, a rebeccamycin derivative bearing a 2'-amino group on its sugar residue can react covalently with the 2-amino group of guanines exposed in the minor groove of the DNA double helix, similar to daunomycin. nih.govresearchgate.net Uniquely, this derivative can also form cross-links with oligonucleotides composed solely of A·T base pairs. nih.gov The formaldehyde-mediated alkylation with A·T base pairs appears to involve the 6-amino group of adenines in the major groove, while covalent attachment to G·C base pairs implicates the 2-amino group of guanines in the minor groove. nih.govresearchgate.net This suggests that the drug may either switch grooves in response to sequence or bind simultaneously to both the minor and major grooves. nih.govresearchgate.net

Modulation of Topoisomerase Enzymes

Rebeccamycin is known as a weak topoisomerase I inhibitor. nih.govwikipedia.org Its anticancer activities are associated with its ability to inhibit DNA topoisomerases. nih.govresearchgate.netresearchgate.net

DNA topoisomerase I is a crucial cellular target for antitumor indolocarbazole derivatives, including rebeccamycin and its synthetic analogues like NB-506. wikipedia.orgnih.govnih.gov Rebeccamycin and its derivatives inhibit topoisomerase I by stabilizing the covalent complex formed between the enzyme and DNA, leading to DNA cleavage. researchgate.netnih.govpasteur.fr

Studies with rebeccamycin analogues have shown that the sugar residue attached to the indolocarbazole chromophore is critical for the drug's ability to interfere with topoisomerase I and for the formation of intercalation complexes. nih.gov The presence of chlorine atoms can significantly reduce the effects on topoisomerase I, while modifications to the maleimido function and the non-indolic moiety can be made without reducing activity. nih.gov A camptothecin-resistant topoisomerase I mutant (F361S) has been shown to be cross-resistant to rebeccamycin analogues, suggesting a similar interference mechanism with the enzyme's activity. nih.govacs.org Rebeccamycin analogues preferentially stabilize topoisomerase I at sites containing a T on the 5' side and a G on the 3' side of the cleaved bond, similar to camptothecin (B557342). nih.gov A stacking model has been proposed for the interaction between DNA, topoisomerase I, and indolocarbazoles. nih.gov The stereochemistry of the chromophore-sugar linkage also significantly impacts DNA-binding and topoisomerase I poisoning activities; an inverted configuration at the C-1' of the carbohydrate residue can abolish intercalative binding and drastically reduce binding affinity, thereby eliminating the capacity to induce topoisomerase I-mediated DNA cleavage. researchgate.netresearchgate.net

Inhibition of DNA Topoisomerase II Activity

While natural Rebeccamycin primarily exerts its antineoplastic effect by poisoning topoisomerase I, with negligible impact on protein kinase C and topoisomerase II, its synthetic analogues, such as Becatecarin (B1684225) (also known as NSC 655649 or XL119), exhibit a strong inhibitory effect on DNA topoisomerase II. wikipedia.orgresearchgate.netmedchemexpress.comnih.gov Becatecarin functions as an intercalating agent that inhibits the DNA strand-passing function of topoisomerase II. nih.govresearchgate.netwikidata.org This mechanism differs from that of epipodophyllotoxins like etoposide (B1684455), which primarily stabilize the cleavable complex intermediate. nih.govresearchgate.netwikidata.org The biethylamine group present in analogues like Becatecarin facilitates their intercalation into the minor groove of DNA. nih.gov Some research also indicates that Becatecarin can inhibit the catalytic activity of both topoisomerase I and II. guidetopharmacology.orgresearchgate.netncats.io

Mechanistic Insights into DNA-Topoisomerase Cleavable Complex Stabilization

Rebeccamycin is a well-known topoisomerase I inhibitor that acts by stabilizing the transiently formed topoisomerase I-DNA covalent complex. wikipedia.orgresearchgate.netguidetopharmacology.orgguidetopharmacology.orgmims.com This stabilization prevents the religation of cleaved DNA strands, leading to the accumulation of single-strand and double-strand DNA breaks. wikipedia.orgresearchgate.netguidetopharmacology.orgwikipedia.org The consequence of these unrepaired DNA breaks is the triggering of DNA damage checkpoints and ultimately, cell death. guidetopharmacology.org

A distinct feature of Rebeccamycin and its analogues, in contrast to camptothecins, is their capacity for DNA intercalation even in the absence of topoisomerase I. wikipedia.orgresearchgate.net These compounds intercalate between DNA base pairs that flank the enzyme-induced single-strand or double-strand breaks, thereby physically impeding the enzyme's ability to religate the DNA. citeab.comwikidata.org Structure-activity relationship studies have revealed that the sugar residue attached to the indolocarbazole chromophore is crucial for the compound's ability to interfere with topoisomerase I and for the formation of intercalation complexes. wikidata.orgwikipedia.org Conversely, the presence of chlorine atoms has been shown to significantly reduce the effects on topoisomerase I. wikidata.org A stacking model has been proposed to describe the interaction between DNA, topoisomerase I, and indolocarbazoles, suggesting a critical role for the planar indolocarbazole core in intercalation, while the carbohydrate moiety may interact with the minor or major DNA grooves. citeab.comwikidata.orgwikipedia.org

Comparative Analysis of Topoisomerase Inhibition Profiles with Other Classes of Inhibitors

Rebeccamycin's mechanism of topoisomerase I inhibition is comparable to that of the camptothecins, such as irinotecan (B1672180) and topotecan (B1662842). wikipedia.orgresearchgate.netmims.com Both Rebeccamycin and camptothecins act as "topoisomerase poisons" by stabilizing the covalent topoisomerase I-DNA complex, thereby inhibiting DNA religation. wikipedia.orgresearchgate.netmims.comwikipedia.org

In contrast, the Rebeccamycin analogue Becatecarin (XL119), which primarily inhibits topoisomerase II, exhibits a distinct mechanism compared to other well-known topoisomerase II inhibitors like etoposide and teniposide (B1684490) (epipodophyllotoxins), or doxorubicin (B1662922) and daunorubicin (B1662515) (anthracyclines). nih.govresearchgate.netwikidata.orgmims.comwikipedia.org While etoposide and teniposide stabilize the cleaved DNA by inhibiting the religation of DNA strands, Becatecarin inhibits the catalytic step necessary for the passage of the intact DNA strand through the single-strand DNA break. nih.govresearchgate.netnih.govwikidata.org This leads to the formation of single, rather than double, DNA strand breaks, distinguishing its mode of action within the class of topoisomerase II inhibitors. nih.govwikidata.org Anthracyclines, such as doxorubicin and daunorubicin, also intercalate into DNA and act as topoisomerase II poisons, stabilizing the DNA-topoisomerase complex and inhibiting DNA re-ligation. mims.comwikipedia.org

Investigations into Other Molecular Targets

Kinase Inhibition Properties of Rebeccamycin Analogues

Rebeccamycin itself has been reported to have a negligible effect on protein kinase C. wikipedia.orgresearchgate.netmedchemexpress.com However, structural modifications of Rebeccamycin have led to the development of analogues that demonstrate significant kinase inhibitory properties. wikipedia.orgflybase.orgwikipedia.org These analogues can inhibit various kinases, with some exhibiting stronger antiproliferative activities and greater selectivity towards tumor cell lines than the natural metabolite, often with IC50 values in the nanomolar range. wikipedia.orgflybase.orgnih.gov

Specific examples of kinase inhibition by Rebeccamycin analogues include:

Protein Kinase C (PKC-α): Certain indolocarbazoles, structurally related to Rebeccamycin, have shown inhibitory effects on PKC-α with IC50 values ranging from 0.001 to 4.58 µM. researchgate.net

Checkpoint Kinase 1 (Chk1): Some Rebeccamycin analogues, particularly those with substitutions at the 6' position of the carbohydrate moiety or pyrrolocarbazole-based analogues like granulatimide (B1238245) and isogranulatimide (B8811538), exhibit potent inhibitory activity towards Chk1. wikipedia.orgsemanticscholar.org For instance, granulatimide and isogranulatimide have reported IC50 values of 0.25 µM and 0.1 µM for Chk1, respectively. semanticscholar.org

The diverse inhibitory profiles of Rebeccamycin analogues against various kinases highlight their potential for targeted therapeutic development.

Kinase TargetAnalogous Compound Class/ModificationReported IC50 Range (µM)Reference
Protein Kinase C (PKC-α)Indolocarbazoles (Rebeccamycin related)0.001 - 4.58 researchgate.net
Checkpoint Kinase 1 (Chk1)Pyrrolocarbazole-based analogues (e.g., Granulatimide, Isogranulatimide)0.1 - 0.25 semanticscholar.org

Effects on DNA Replication and Transcription Processes at the Molecular Level

The primary molecular consequence of Rebeccamycin's interaction with DNA and its topoisomerase inhibitory activity is the profound disruption of fundamental DNA metabolic processes, including replication and transcription. citeab.comwikipedia.org

DNA Replication: DNA topoisomerases are essential enzymes that regulate DNA topology by generating transient breaks in the DNA backbone, allowing DNA relaxation necessary for processes like replication. wikipedia.orgmims.com By stabilizing the topoisomerase I-DNA covalent complex, Rebeccamycin prevents the religation of DNA strands, leading to persistent DNA breaks. wikipedia.orgresearchgate.netguidetopharmacology.org These unrepaired breaks interfere with the progression of replication forks, effectively arresting DNA synthesis and leading to the accumulation of lethal double-stranded breaks. guidetopharmacology.orgprobes-drugs.org This interference at the molecular level directly impedes the ability of cells to replicate their genetic material. guidetopharmacology.org

Transcription: Similar to its effects on replication, the inhibition of topoisomerases by Rebeccamycin and its analogues also suppresses transcription. guidetopharmacology.orgciteab.comwikipedia.org Topoisomerase I activity is crucial for relieving torsional strain in DNA during transcription, allowing RNA polymerase to move along the DNA template. guidetopharmacology.orgwikipedia.org When Rebeccamycin stabilizes the topoisomerase I-DNA complex, it creates a physical barrier that can hinder the movement of RNA polymerase, thereby blocking gene expression at the molecular level. guidetopharmacology.orgwikipedia.org Furthermore, the DNA damage induced by Rebeccamycin can activate cellular checkpoints that halt the cell cycle and inhibit macromolecular biosynthesis, including RNA synthesis. guidetopharmacology.org Beyond direct topoisomerase inhibition, Rebeccamycin has also been shown to influence gene expression by significantly increasing the transcription of specific tight junction components, such as claudin-5 and claudin-10. fishersci.ca This indicates a broader molecular impact on cellular regulatory pathways beyond direct DNA damage.

Synthetic Strategies for Rebeccamycin and Its Analogues

Total Synthesis Approaches to the Rebeccamycin Core Structure

Total synthesis strategies for rebeccamycin primarily focus on the challenging construction of its maleimide (B117702) indolocarbazole nucleus and the subsequent stereoselective glycosylation wikipedia.org. The goal is to achieve efficient and high-yielding routes to this complex natural product.

Several methodologies have been employed for the construction of the indolocarbazole nucleus, a key structural feature of rebeccamycin. These include:

Photo-cyclization: Oxidative photocyclization is a significant strategy that has been utilized in the synthesis of indolocarbazoles, including the rebeccamycin core researchgate.netciteab.comnih.govjournaltocs.ac.uk. For instance, irradiation of specific precursors with mercury lamps in the presence of iodine and air can lead to the formation of the indolocarbazole skeleton citeab.com. This photochemical approach has been applied in various total syntheses of rebeccamycin and its analogues, such as aza-rebeccamycin citeab.com. A recent photochemical synthesis of the indolocarbazole ring system involves a tandem protocol of visible-light-mediated 5-exo-trig radical cyclization, radical dimerization, and acid-promoted deprotection, followed by intramolecular Mannich cyclization fishersci.finih.gov.

Diels-Alder Cycloaddition: The Diels-Alder reaction is a powerful tool for constructing complex molecular structures, including carbazole (B46965) derivatives uni.lu. This [4+2] cycloaddition approach has been explored for the formation of the central indolocarbazole core, often involving biindoles with various dienophiles researchgate.netnih.gov. While initial attempts sometimes yielded limited success (0-30%), optimized conditions have improved yields nih.gov. A novel tandem gold-catalyzed dehydrative cyclization/Diels-Alder reaction has been developed, offering an efficient and high-yielding method for constructing bicyclic ring systems relevant to indolocarbazole alkaloids nih.govcdutcm.edu.cn. This method allows for the differentiation of indole (B1671886) nitrogens, enabling regioselective functionalization nih.govcdutcm.edu.cn.

Mannich-type Cyclization: Intramolecular Mannich cyclization has been employed in the synthesis of indolocarbazoles, providing control over the formation of isomeric indolene derivatives through careful acid selection researchgate.net. This strategy has been crucial in achieving the stereochemistry and regiochemistry required for complex indolocarbazoles like AT2433-A1, an analogue of rebeccamycin idrblab.net. The regiochemistry of the Mannich cyclization can be precisely controlled by choosing between kinetic or thermodynamic conditions idrblab.net.

The attachment of the sugar moiety to the indolocarbazole core in a stereoselective manner is a critical step in rebeccamycin synthesis.

Glycosylation of Bis-indolyl Maleimide Intermediates: A common strategy involves the glycosylation of bis-indolyl maleimide intermediates nih.gov. Danishefsky and co-workers developed landmark protocols for multistep pyranosylation that rely on successive indolyl glycosidation using endo and exo glycals nih.govuni.lu.

Tsuji-Trost Reaction: The Tsuji-Trost reaction has been applied for the glycosylation of indoles in the context of indolocarbazole natural product synthesis nih.gov.

Cyclofuranosylation: A highly stereoselective (and moderately regioselective) cyclofuranosylation protocol has been developed, followed by amide deprotection, to produce indolocarbazoles such as K252a nih.gov.

Sodium Salts of Indoles: Sodium salts of indoles have been found to open α-1,2-anhydrosugars with inversion, yielding indole-β-N-glycosides, a methodology applied to the total synthesis of rebeccamycin chem960.com.

The efficiency and yield of synthetic routes are crucial for the practical production of rebeccamycin and its analogues. While specific comparative yield data for all methods are not always explicitly detailed, some examples highlight successful outcomes:

Faul and co-workers' 1999 synthesis of rebeccamycin involved aminomethylation of 7-chloroindole, followed by homologation, cyanation, hydrolysis, and glycosylation, with subsequent treatment to secure the final product researchgate.net.

A new approach to rebeccamycin synthesis, involving the condensation of glycosylated 7-chloroindole-3-acetamide with methyl 7-chloroindole-3-glyoxylate, provided bisindolylmaleimides in high yields (86% and 84% respectively) chem960.com. This route also achieved the first synthesis of 11-dechlororebeccamycin chem960.com.

The synthesis of staurosporine (B1682477) aglycone by Faul and co-workers in 1998 achieved a 36% yield over 5 steps, representing a high-yielding approach for this core structure researchgate.net.

These examples demonstrate that synthetic efforts have focused on developing routes that offer reasonable to good yields, especially for key intermediates.

Semi-Synthesis and Chemoenzymatic Synthesis of Rebeccamycin Derivatives

Beyond total synthesis, semi-synthetic and chemoenzymatic approaches offer alternative routes to rebeccamycin derivatives, often leveraging the natural biosynthetic machinery or modifying natural metabolites.

Semi-Synthesis: Rebeccamycin analogues can be prepared by semi-synthesis directly from the natural metabolite wikipedia.orgtocris.com. This involves chemical modifications to the isolated natural product to generate new derivatives wikipedia.org.

Chemoenzymatic Synthesis: This approach combines chemical synthesis with enzymatic transformations. Engineered variants of rebeccamycin halogenase (RebH), a FADH2-dependent tryptophan 7-halogenase, have been used to selectively halogenate biologically active aromatic compounds nih.govuni.lu. Subsequent palladium-catalyzed cross-coupling reactions on these crude extracts allow for the installation of various substituents (aryl, amine, ether) at the halogenation site nih.gov. This method provides access to derivatives that might be challenging to prepare solely by chemical means nih.gov.

The rebeccamycin biosynthetic gene cluster has been cloned, sequenced, and characterized, enabling heterologous expression in organisms like Streptomyces albus and Escherichia coli nih.govnih.govnih.gov. This allows for the production of rebeccamycin and its derivatives through engineered microorganisms nih.govnih.gov.

Combinatorial biosynthesis, by co-expressing different combinations of genes from the rebeccamycin-producing microorganism, has led to the production of over 30 different indolocarbazole compounds nih.gov. The methyltransferase RebM, involved in rebeccamycin biosynthesis, exhibits substrate promiscuity, accepting a wide range of alternate substrates for methylation of the sugar residue, further expanding the potential for molecular diversity acs.org.

Structure-Activity Relationship (SAR) Studies of Rebeccamycin Analogues

Structure-Activity Relationship (SAR) studies are crucial for understanding how chemical modifications to rebeccamycin influence its biological activity and for designing more potent or selective analogues wikipedia.orgnih.govchem960.com. These studies involve systematically altering different parts of the rebeccamycin structure.

Modifications Explored: SAR studies have investigated modifications at the imide heterocycle, dechlorination and substitutions on the indole moieties, and modifications of the sugar residue wikipedia.orgtocris.comnih.govharvard.edu. Other strategies include the construction of dimers, coupling the sugar unit to the second indole nitrogen, changing the indolo[2,3-a]carbazole (B1661996) skeleton to indolo[2,3-c]carbazole, and replacing one or both indole moieties with 7-azaindole (B17877) units wikipedia.orgtocris.com.

Key Findings: From these studies, important rules regarding the relationship between structure and activity have been established wikipedia.orgtocris.com. Some analogues exhibit stronger antiproliferative activities than the natural metabolite, with IC50 values in the nanomolar range tocris.com. Analogues possessing azaindole moieties have shown greater selectivity towards tumor cell lines tocris.comciteab.com.

The carbohydrate moiety attached to the indolocarbazole ring of rebeccamycin plays a crucial role in its anticancer activity and topoisomerase inhibition nih.govwikidata.org.

Importance of the Sugar Moiety: The presence of the sugar moiety is a key element for the cytotoxicity of rebeccamycin, as its removal leads to compounds largely devoid of activity nih.govwikidata.org. For instance, rebeccamycin and its analogues with different sugar moieties are significantly more active (IC50 3–34 μM) than the corresponding aglycone (IC50 > 100 μM), which lacks the sugar wikidata.org.

Impact of Sugar Modifications: Modifications to the sugar residue can significantly affect the biological activity.

Compounds with glucose (e.g., rebeccamycin itself) are generally more active than those with 2-deoxyglucose or 2,6-deoxyglucose wikidata.org.

The activity generally decreases with increasing deoxygenation of the sugar, with compounds containing 2,3,6-deoxyglucose showing the lowest activity wikidata.org.

The regio- and stereochemical features of the disaccharide moiety can remarkably affect cytotoxicity nih.gov. For example, AT2433-A1, which possesses a unique disaccharide with a sensitive aminodeoxysugar, is highly cytotoxic nih.govidrblab.net.

The introduction of an amino sugar as the terminal residue in a disaccharide can lead to highly cytotoxic compounds, even if they show no inhibitory effect on topoisomerase I, suggesting different mechanisms of action nih.gov.

Some analogues with substitutions at the 6' position of the carbohydrate moiety exhibit potent inhibitory activity toward checkpoint kinase 1 (Chk1) nih.gov.

Table 1: Influence of Carbohydrate Moiety Modifications on Cytotoxicity and Topoisomerase I Inhibition

Compound TypeSugar MoietyCytotoxicity (IC50 Range)Topoisomerase I InhibitionNotes
Rebeccamycin (Reb) and AnaloguesGlucose4–6 μM wikidata.orgYes wikidata.orgBaseline activity.
Analogues2-deoxyglucoseHigher than 2,6-deoxyglucose wikidata.orgYes wikidata.orgActivity decreases with deoxygenation.
Analogues2,6-deoxyglucoseLower than 2-deoxyglucose wikidata.orgYes wikidata.orgActivity decreases with deoxygenation.
Analogues2,3,6-deoxyglucoseWorst activity wikidata.orgYes wikidata.orgLowest activity among tested deoxygenated sugars.
AglyconeNone> 100 μM wikidata.orgVery low/None nih.govwikidata.orgRemoval of sugar significantly reduces activity.
AT2433-A1Unique disaccharide with aminodeoxysugarHighly cytotoxic nih.govNo Topo I inhibition reported nih.govMay act via different mechanism (e.g., DNA intercalation).
Disaccharide AnaloguesVarious disaccharides<100 nM for some nih.govVaried nih.govCytotoxicity affected by regio- and stereochemistry.

Biotechnological Production and Engineering of Rebeccamycin Biosynthesis

Fermentation Science of Natural Rebeccamycin Producers

The primary natural source of rebeccamycin is the filamentous actinomycete Lentzea aerocolonigenes (previously known as Saccharothrix aerocolonigenes). nih.govnih.gov Optimizing fermentation processes for this organism is crucial for enhancing product yields and making production economically viable.

Cultivation and Bioprocess Optimization for Lentzea aerocolonigenes

The cultivation of L. aerocolonigenes for rebeccamycin production is a complex process influenced by numerous physical and chemical parameters. Standard cultivation is often performed in media such as GYM (glucose, yeast extract, malt (B15192052) extract) or V-22 and G134 for seed and production cultures, respectively. buffalo.edu

Bioprocess optimization has largely centered on "morphology engineering," a technique to control the physical form of the bacteria during submerged fermentation. creative-biogene.com A significant breakthrough has been the use of micro- and macroparticles to influence mycelial growth. The addition of glass beads (macroparticles) or glass microparticles to the culture medium has been shown to dramatically increase rebeccamycin titers. taylorandfrancis.comresearchgate.net This technique, known as microparticle-enhanced cultivation (MPEC), is thought to induce mechanical stress, which can trigger secondary metabolite production. nih.gov Researchers have systematically investigated parameters such as bead diameter, concentration, and density to optimize this stress-induced production. nih.gov

Another effective optimization strategy is the supplementation of the culture medium with emulsifiers, notably soy lecithin (B1663433). creative-biogene.com The addition of soy lecithin has a beneficial effect on rebeccamycin production, and when combined with macroparticle addition, it has resulted in the highest reported rebeccamycin concentrations in shake flask cultures. nih.govcreative-biogene.com

Investigation of Mycelial Morphology and its Influence on Rebeccamycin Production

L. aerocolonigenes, like many filamentous actinomycetes, exhibits complex growth morphologies in liquid culture, ranging from dispersed mycelia to dense, spherical pellets. taylorandfrancis.comresearchgate.net This morphology is intrinsically linked to its productivity. tandfonline.com Handling these filamentous morphologies can be challenging, making morphology engineering a critical aspect of process optimization. creative-biogene.com

Studies have demonstrated that the addition of particles alters the macroscopic morphology of the culture. For instance, cultivations supplemented with glass beads tend to form smaller, more regular pellets compared to unsupplemented cultures. tandfonline.com In one study, the average pellet diameter was reduced from 172 µm in the control group to 106 µm in the glass bead-supplemented group. tandfonline.com This change in morphology is directly correlated with a significant increase in rebeccamycin production. tandfonline.com While smaller pellets might suggest improved oxygen supply to the core, investigations have indicated that the primary driver of increased production is likely related to mechanical stress and other physiological responses rather than simply enhanced oxygen diffusion. nih.gov

The formation of pellets versus free-dispersed mycelium is a critical factor. While dense pellets can suffer from mass transfer limitations (oxygen and nutrients), a certain degree of aggregation appears to be favorable for rebeccamycin biosynthesis. nih.gov Techniques like MPEC help to control this aggregation, preventing the formation of overly large pellets and promoting a more productive morphological state. taylorandfrancis.com

Strategies for Enhancing Natural Biosynthesis Yields

Several key strategies have emerged from bioprocess research to boost the natural production of rebeccamycin by L. aerocolonigenes.

Morphology Engineering : This is the most extensively studied and effective strategy. The addition of inert particles serves as a tool to control mycelial morphology and induce a stress response that enhances secondary metabolism.

Macroparticle-Enhanced Cultivation (MPEC) : The use of glass beads (e.g., 100 g·L⁻¹ with a mean diameter of 969 µm) has been shown to increase rebeccamycin titers by an order of magnitude. creative-biogene.comtandfonline.com

Microparticle Addition : The use of smaller particles, such as talc (B1216) or glass microparticles (e.g., 10 g·L⁻¹ with a median diameter of 7.9 µm), can also significantly increase production, with some studies reporting a fourfold increase. taylorandfrancis.com

Nutrient Supplementation : The addition of specific compounds to the fermentation broth can act as enhancers.

Soy Lecithin : Supplementing the medium with soy lecithin (e.g., 5 g·L⁻¹) has proven highly beneficial. creative-biogene.com The combination of 100 g·L⁻¹ glass beads and 5 g·L⁻¹ soy lecithin yielded a rebeccamycin concentration of 388 mg·L⁻¹ after 10 days, one of the highest titers reported at the shake flask scale. nih.govcreative-biogene.com

In Situ Product Recovery : This strategy involves using adsorbent resins, such as XAD 7 HP or XAD 16 N, in the cultivation medium. These resins can adsorb the produced rebeccamycin, potentially reducing product feedback inhibition and simplifying downstream processing. Adding 100 g L⁻¹ of XAD 7 HP or XAD 16 N resin has been shown to significantly increase final rebeccamycin titers compared to unsupplemented controls.

The following table summarizes the impact of different enhancement strategies on rebeccamycin production.

Enhancement StrategySupplement DetailsRebeccamycin Titer (mg·L⁻¹)Fold Increase vs. ControlReference
Control (Unsupplemented)N/A~6 - 381.0 taylorandfrancis.comtandfonline.com
Glass Bead Addition100 g·L⁻¹, Ø = 969 µm95~2.5 tandfonline.com
Glass Microparticle Addition10 g·L⁻¹, x₅₀ = 7.9 µm~24~4.0 taylorandfrancis.com
Talc Microparticle Addition10 g·L⁻¹, ~10 µm18.7~1.4 taylorandfrancis.com
Glass Beads + Soy Lecithin100 g·L⁻¹ beads + 5 g·L⁻¹ lecithin388>10 nih.govcreative-biogene.com

Heterologous Expression Systems for Rebeccamycin Production

While optimizing the natural producer is one avenue, an alternative is to transfer the genetic machinery for rebeccamycin synthesis into a more suitable industrial microorganism. This approach, known as heterologous expression, can overcome challenges associated with the slow growth and complex morphology of L. aerocolonigenes. mdpi.com

Reconstitution and Production of Rebeccamycin in Model Actinomycete Hosts (e.g., Streptomyces albus)

The entire biosynthetic gene cluster (BGC) responsible for rebeccamycin production has been successfully cloned from L. aerocolonigenes. nih.gov This DNA region, spanning approximately 25.6 kb, contains all the necessary genes for indolocarbazole core formation, halogenation, glycosylation, and sugar methylation. nih.gov

Streptomyces albus, a well-characterized and genetically tractable actinomycete, has been used as a model heterologous host. nih.govpnas.org Researchers successfully introduced the complete rebeccamycin BGC into S. albus J1074, which resulted in the production of rebeccamycin. taylorandfrancis.com In fact, this heterologous system produced several-fold higher levels of rebeccamycin than the original L. aerocolonigenes strain. taylorandfrancis.com Furthermore, by expressing subsets of these genes, scientists were able to produce various intermediates of the pathway, such as deschloro-rebeccamycin and the rebeccamycin aglycone (the core structure without the sugar moiety). nih.gov This approach not only provides a robust platform for production but also serves as a powerful tool to elucidate the function of individual genes within the biosynthetic pathway. nih.govpnas.org

Exploration of Alternative Heterologous Systems (e.g., Escherichia coli)

The bacterium Escherichia coli is one of the most common and well-understood hosts for biotechnological production due to its rapid growth and ease of genetic manipulation. buffalo.edu The heterologous expression of the intact rebeccamycin gene cluster has been accomplished in E. coli. researchgate.netnih.gov This work represented the first successful production of indolocarbazole analogues in this host. researchgate.net The engineered E. coli strains were able to produce not only rebeccamycin but also putative biosynthetic intermediates. researchgate.net

Combinatorial Biosynthesis and Pathway Engineering for Novel Rebeccamycin Analogues

The a diverse array of bioactive indolocarbazole alkaloids, including rebeccamycin, has spurred significant interest in developing methods to produce novel analogues with potentially improved therapeutic properties. oup.com Combinatorial biosynthesis and pathway engineering have emerged as powerful strategies to manipulate the rebeccamycin biosynthetic pathway, leading to the generation of new derivatives. pnas.org

Genetic Manipulation of Biosynthetic Gene Clusters for Product Diversification

The rebeccamycin biosynthetic gene cluster (BGC), originating from Lechevalieria aerocolonigenes, contains all the necessary genetic information for the production of the final molecule. tandfonline.com This includes genes for the formation of the indolocarbazole core, halogenation, and glycosylation. nih.gov The entire BGC has been successfully cloned and expressed in more genetically tractable host organisms, such as Streptomyces albus, to facilitate easier genetic manipulation and improve production yields. nih.govfrontiersin.org

A primary strategy for product diversification is the targeted inactivation or modification of specific genes within the BGC. This approach allows for the rational design of novel rebeccamycin analogues. oup.com For example, inactivating the halogenase gene, rebH, which is responsible for the chlorination of the tryptophan precursor, results in the production of dechloro-rebeccamycin. nih.gov Similarly, disrupting the N-glycosyltransferase gene, rebG, prevents the attachment of the sugar moiety, leading to the accumulation of the rebeccamycin aglycone, also known as BE-13793C. tandfonline.com

Furthermore, combinatorial biosynthesis, which involves combining genes from different biosynthetic pathways, has been employed to create hybrid molecules. By expressing subsets of the rebeccamycin gene cluster, researchers have produced a variety of derivatives, including 4'-demethyldeschloro-rebeccamycin and deschloro-rebeccamycin aglycone. nih.govelsevierpure.com This modular approach to genetic engineering allows for the systematic exploration of the chemical space around the rebeccamycin scaffold, setting the stage for the generation of a wide range of new indolocarbazole compounds. pnas.orgnih.gov

Table 1. Examples of Rebeccamycin Analogue Production through Genetic Manipulation

Gene(s) Manipulated Host Organism Resulting Product(s)
rebH (halogenase) knockout L. aerocolonigenes Dechloro-rebeccamycin
rebG (glycosyltransferase) knockout L. aerocolonigenes Rebeccamycin aglycone (BE-13793C)
Heterologous expression of entire reb cluster Streptomyces albus Rebeccamycin, various glycosylated derivatives
Combination of reb and staurosporine (B1682477) BGCs Streptomyces sp. Novel indolocarbazole hybrids

Enzyme Engineering and Directed Evolution for Altered Substrate Specificity and Reactivity

Beyond the manipulation of entire genes, the engineering of individual enzymes within the rebeccamycin pathway offers a more refined approach to generating novel analogues. Key enzymes such as the tryptophan 7-halogenase (RebH) and the N-glycosyltransferase (RebG) have been targeted to alter their substrate specificity and reactivity. port.ac.ukbohrium.com

Directed evolution, a process that mimics natural selection in a laboratory setting, has been successfully applied to RebH to expand its substrate scope. illinois.edukaganovichlab.com By creating and screening libraries of RebH variants, researchers have developed enzymes that can halogenate not only tryptophan but also a range of other indole (B1671886) derivatives. bohrium.com This has enabled the production of rebeccamycin analogues with novel halogenation patterns, which can significantly impact their biological activity. port.ac.ukrsc.org Structure-guided mutagenesis has also been employed to create RebH variants with a switched specificity, efficiently halogenating novel indole substrates while being inactive towards the natural substrate, tryptophan. bohrium.com

Similarly, glycosyltransferases like RebG have been engineered to accept alternative sugar donors. rsc.orgosti.gov The glycosylation pattern of natural products is often crucial for their pharmacological properties, and the ability to attach different sugar moieties to the rebeccamycin aglycone opens up avenues for creating derivatives with improved efficacy or solubility. nih.govnih.gov By understanding the sequence-structure-function relationships of these enzymes, it is possible to rationally design mutants with desired catalytic activities. nih.govbiorxiv.org

Table 2. Enzyme Engineering for Novel Rebeccamycin Analogue Production

Enzyme Engineered Engineering Approach Outcome
RebH (Halogenase) Directed Evolution, Site-directed Mutagenesis Expanded substrate scope for novel indole compounds, altered halogenation patterns. bohrium.com
RebG (Glycosyltransferase) Site-directed Mutagenesis, Rational Design Acceptance of alternative sugar donors for novel glycosylation. rsc.orgnih.gov
RebO (L-amino acid oxidase) Biochemical Characterization Understanding of substrate preference for 7-chloro-L-tryptophan, informing precursor feeding strategies. nih.gov

Strategies for Circumventing Self-Resistance Mechanisms in Engineered Microorganisms

The production of a potent cytotoxic compound like rebeccamycin necessitates that the producing organism has a mechanism to protect itself from the antibiotic's effects. nih.gov In the rebeccamycin BGC, genes such as rebU and rebT are proposed to be involved in resistance and secretion. tandfonline.com When engineering microorganisms for the overproduction of rebeccamycin or its analogues, it is often necessary to bolster these self-resistance mechanisms to prevent the engineered strain from being killed by its own product. researchgate.net

One common strategy is the use of efflux pumps, which are transport proteins that actively remove the antibiotic from the cell, thereby reducing its intracellular concentration to sub-lethal levels. mdpi.com Overexpression of native or heterologous efflux pump genes in the production host can significantly enhance tolerance and productivity.

Another approach involves the modification of the antibiotic's cellular target. Since rebeccamycin is a known topoisomerase I inhibitor, introducing mutations into the host's topoisomerase I gene can render the enzyme insensitive to the antibiotic, thus conferring resistance. tandfonline.com

A third strategy is the "prodrug" approach, where the biosynthetic pathway is engineered to produce a non-toxic or less toxic precursor. nih.gov This precursor can then be secreted from the cell and converted into the active, toxic compound extracellularly. This temporal and spatial separation of biosynthesis and activation ensures the viability of the producing organism. nih.gov These self-resistance strategies are crucial for the successful implementation of metabolic engineering projects aimed at the high-level production of rebeccamycin and its novel derivatives. researchgate.net

Table 3. Strategies for Self-Resistance in Engineered Microorganisms

Strategy Mechanism Example Application
Efflux Pumps Active transport of the antibiotic out of the cell to reduce intracellular concentration. mdpi.com Overexpression of ABC transporter genes like rebU in the production host. tandfonline.com
Target Modification Altering the cellular target of the antibiotic to prevent binding and inhibition. Introduction of mutations in the host's topoisomerase I gene to confer resistance. tandfonline.com
Prodrug Synthesis and Activation Production and secretion of a non-toxic precursor, followed by extracellular conversion to the active compound. nih.gov Engineering the pathway to secrete the rebeccamycin aglycone, with subsequent in vitro or in vivo glycosylation.

Preclinical Pharmacological Investigations of Rebeccamycin

In Vitro Evaluation of Antiproliferative Activity

Rebeccamycin exhibits significant antitumor properties in vitro and is classified as an antineoplastic antibiotic and an intercalating agent wikipedia.org. Its primary antineoplastic effect is exerted through the poisoning of topoisomerase I, with negligible effects on protein kinase C and topoisomerase II biotrend-usa.com.

Rebeccamycin and its analogues have demonstrated cytotoxic effects across a wide range of human and murine cancer cell lines. Studies have shown its activity against human lung adenocarcinoma (A549), colon carcinoma (HCT-116, HT29), nasopharyngeal carcinoma (KB), ovarian cancer (A2780, IgROV), lung cancer (H460, GLC4, NCI-H69), neuroblastoma (SK-N-MC), and leukemia (K-562) medchemexpress.comcaymanchem.comresearchgate.netnih.govbiotrend-usa.comresearchgate.netacs.orgaacrjournals.orgaacrjournals.orgnih.govacs.org. For instance, Rebeccamycin has reported IC50 values ranging from 0.4 to 98 µM against human lung adenocarcinoma, colon carcinoma, and nasopharyngeal carcinoma cell lines caymanchem.com.

In murine models, Rebeccamycin has shown activity against L1210 leukemia, P388 leukemia, and B16 melanoma cells medchemexpress.comgoogle.comwikipedia.orgbiotrend-usa.comresearchgate.netacs.orgnih.govacs.orgacs.orgacs.orgacs.org. For example, it exhibited an IC50 of 480 nM against mouse B16 melanoma cells and 500 nM against P388 leukemia cells wikipedia.org. Some Rebeccamycin analogues have shown even stronger antiproliferative activities, with IC50 values in the nanomolar range, and some exhibiting greater selectivity towards specific tumor cell lines researchgate.netresearchgate.net.

The following table summarizes some reported cytotoxicity data for Rebeccamycin and its analogues against various cancer cell lines:

Cell Line (Origin)Type of CancerRebeccamycin/Analogue ActivityReference
A2780 (Human)Ovarian CarcinomaAntiproliferative effect, comparable to edotecarin (B1684450) researchgate.netnih.gov researchgate.netnih.gov
H460 (Human)Lung CancerAntiproliferative effect researchgate.netnih.gov researchgate.netnih.gov
GLC4 (Human)Small-cell Lung CancerAntiproliferative effect researchgate.netnih.gov researchgate.netnih.gov
HT29 (Human)Colon CarcinomaCytotoxic researchgate.netacs.orgaacrjournals.orgnih.govacs.org researchgate.netacs.orgaacrjournals.orgnih.govacs.org
A549 (Human)Lung AdenocarcinomaCytotoxic (IC50 0.4-98 µM) medchemexpress.comcaymanchem.comacs.orgaacrjournals.orgaacrjournals.orgnih.govacs.org medchemexpress.comcaymanchem.comacs.orgaacrjournals.orgaacrjournals.orgnih.govacs.org
K-562 (Human)LeukemiaCytotoxic researchgate.netacs.orgaacrjournals.orgnih.govacs.org researchgate.netacs.orgaacrjournals.orgnih.govacs.org
KB (Human)Nasopharyngeal CarcinomaCytotoxic (IC50 0.4-98 µM) medchemexpress.comcaymanchem.com medchemexpress.comcaymanchem.com
IgROV (Human)Ovarian CarcinomaIn vitro antiproliferative activity aacrjournals.org aacrjournals.org
SK-N-MC (Human)NeuroblastomaIn vitro antiproliferative activity aacrjournals.org aacrjournals.org
NCI-H69 (Human)Small Cell Lung CarcinomaIn vitro antiproliferative activity aacrjournals.org aacrjournals.org
KB-3-1 (Human)Epidermoid CarcinomaIn vitro antiproliferative activity aacrjournals.org aacrjournals.org
HCT-116 (Human)Colon CarcinomaActive medchemexpress.comaacrjournals.org medchemexpress.comaacrjournals.org
L1210 (Murine)LeukemiaCytotoxic (IC50 0.14 µM) medchemexpress.combiotrend-usa.comresearchgate.netacs.orgnih.govacs.org medchemexpress.combiotrend-usa.comresearchgate.netacs.orgnih.govacs.org
P388 (Murine)LeukemiaCytotoxic (IC50 500 nM) google.comwikipedia.orgbiotrend-usa.comacs.orgacs.org google.comwikipedia.orgbiotrend-usa.comacs.orgacs.org
B16 (Murine)MelanomaCytotoxic (IC50 480 nM) wikipedia.orgacs.org wikipedia.orgacs.org

Rebeccamycin and its analogues have been investigated for their activity against drug-resistant cancer cell lines. Studies have shown that Rebeccamycin derivatives are significantly more toxic towards P388 leukemia cells than to P388/CPT5 cells, which are resistant to camptothecin (B557342), a topoisomerase I inhibitor acs.orgacs.orgacs.org. This suggests that Rebeccamycin-type inhibitors may utilize similar molecular determinants as camptothecin to interact with the topoisomerase I-DNA complex acs.org.

Furthermore, the Rebeccamycin analogue NSC 655649 (Becatecarin) has shown activity in etoposide-resistant A549 and HCT-116 cell lines, which exhibit low topoisomerase II levels nih.govaacrjournals.orgcore.ac.uknih.gov. However, the teniposide-resistant HCT-116(VM)46 cell line showed slight resistance to the Rebeccamycin analogue, indicating potential cross-resistance, at least in part, to other natural antitumor agents that induce the multidrug resistance phenotype aacrjournals.orgcore.ac.uknih.gov.

Research also indicates that Becatecarin (B1684225) is transported by the ATP-binding cassette transporter ABCG2 and can induce its expression in cancer cells nih.gov. Becatecarin-selected A549 Bec150 lung carcinoma cells demonstrated resistance to becatecarin (3.1-fold), mitoxantrone (B413) (15-fold), SN-38 (8-fold), and topotecan (B1662842) (6.8-fold) nih.gov. This pattern of cross-resistance suggests a role for ABCG2 in mediating resistance to becatecarin and other antineoplastics nih.gov.

Antimicrobial Activity Spectrum

Rebeccamycin also exhibits an antimicrobial activity spectrum google.comresearchgate.net.

Rebeccamycin has demonstrated antibacterial activity against several Gram-positive bacterial strains. These include Staphylococcus aureus, Streptococcus faecalis, Micrococcus luteus, Bacillus cereus, and Streptomyces chartreusis medchemexpress.comgoogle.comacs.orgacs.orgacs.org. For instance, it has potent, nanomolar activity against Pseudonocardia strains, being roughly twofold more potent than Rebeccamycin against BCI1 (590 nM) and PLR1 (150 nM) nih.gov. However, some studies have reported that Rebeccamycin exhibited no significant antimicrobial activity against a number of Gram-positive and Gram-negative bacteria in certain tests google.com.

Rebeccamycin and its analogues have been evaluated for their antifungal efficacy. Studies have shown activity against the yeast Candida albicans researchgate.netacs.orgacs.org. Specifically, different analogues of Rebeccamycin have exhibited activity against topoisomerase I but not topoisomerase II of C. albicans mdpi.com.

Antiviral Activity Characterization

Rebeccamycin and its derivatives have shown weak but noticeable anti-HIV-1 activities researchgate.netacs.orgacs.orgacs.org. The anti-HIV-1 activity in CEM-SS cells was quantified by measuring the reverse transcriptase activity associated with virus particles released from HIV-1 infected cells in the culture medium, with Rebeccamycin showing an IC50 of 0.52 µM medchemexpress.combiotrend-usa.com. This antiviral activity is potentially linked to their primary cellular target, the DNA-topoisomerase I cleavable complex acs.org.

Q & A

Q. What experimental models are commonly used to study Rebeccamycin’s mechanism of action in epithelial barrier protection?

Researchers typically employ in vitro models such as Caco-2 human colorectal adenocarcinoma cells to investigate Rebeccamycin’s effects on intestinal epithelial barrier integrity. Key assays include transepithelial electrical resistance (TER) measurements to assess barrier function and paracellular permeability tests using fluorescent tracers (e.g., FITC-dextran). Immunofluorescence staining of tight junction (TJ) proteins (e.g., ZO-1, occludin, claudin-5) and Western blot analysis of myosin light chain (MLC) phosphorylation are critical for mechanistic insights .

Q. What are the standard assays for evaluating Rebeccamycin’s inhibition of topoisomerase I activity?

DNA relaxation assays using agarose gel electrophoresis are standard for assessing topoisomerase I inhibition. Recombinant human topoisomerase I is incubated with supercoiled DNA in the presence of Rebeccamycin; inhibition is confirmed by reduced DNA relaxation. Complementary methods include comet assays to quantify DNA damage and flow cytometry to measure cell cycle arrest (e.g., G2/M phase accumulation) .

Q. How can researchers validate Rebeccamycin’s molecular targets, such as Chk1 and MLCK, in mechanistic studies?

Target validation requires a combination of pharmacological inhibition (e.g., Chk1 inhibitors like UCN-01) and genetic approaches (siRNA knockdown). For example, Chk1 activation by Rebeccamycin can be confirmed via phospho-specific antibodies in Western blots. MLCK mRNA expression changes are quantified using RT-qPCR, while functional assays (e.g., TER recovery post-TNF-α exposure) link target modulation to barrier protection .

Advanced Research Questions

Q. How can researchers resolve contradictions in Rebeccamycin’s effects on tight junction protein expression (e.g., claudin-5 upregulation vs. no change in ZO-1)?

Discrepancies may arise from cell-type-specific responses or temporal variations in protein turnover. To address this, researchers should:

  • Perform time-course experiments to track TJ protein dynamics.
  • Use siRNA-mediated knockdown of claudin-5 to isolate its role in barrier function.
  • Compare transcriptomic data (RNA-seq) with proteomic analyses to identify post-transcriptional regulatory mechanisms .

Q. What methodological strategies optimize Rebeccamycin’s structural analogs for enhanced selectivity and reduced cytotoxicity?

Structure-activity relationship (SAR) studies coupled with molecular docking can identify critical pharmacophores. Key steps include:

  • Modifying the indolocarbazole core to alter DNA intercalation properties.
  • Evaluating analogs in cytotoxicity assays (e.g., MTT) alongside topoisomerase inhibition assays.
  • Prioritizing compounds with improved therapeutic indices in co-culture models (e.g., epithelial cells and immune cells) .

Q. How should researchers address conflicting data on Rebeccamycin’s dual roles in DNA damage and cytoprotection?

Dose-dependent and context-specific effects must be systematically evaluated:

  • Use low-dose Rebeccamycin (≤1 µM) to study barrier protection without inducing significant DNA damage.
  • Employ γH2AX staining to quantify DNA damage at varying concentrations.
  • Integrate pathway analysis (e.g., ATM/Chk1 vs. TNF-α/MLCK pathways) to delineate competing mechanisms .

Q. What statistical approaches are recommended for analyzing Rebeccamycin’s dose-response effects in heterogeneous cell populations?

Non-linear regression models (e.g., sigmoidal dose-response curves) are suitable for IC50 calculations. For heterogeneous data, mixed-effects models or bootstrapping can account for variability. Ensure statistical power by predefining sample sizes using pilot data and reporting confidence intervals .

Q. How can researchers elucidate Rebeccamycin’s role in Chk1 activation and downstream signaling cross-talk?

Kinase activity assays (e.g., in vitro phosphorylation assays) and chromatin immunoprecipitation (ChIP) for Chk1-DNA interactions are critical. Pathway inhibitors (e.g., ATM inhibitors) and phosphoproteomics can map cross-talk between DNA damage response and barrier integrity pathways .

Methodological Best Practices

  • Data Sharing : Adhere to FAIR principles (Findable, Accessible, Interoperable, Reusable) by depositing raw data (e.g., RNA-seq, proteomics) in repositories like Zenodo or ChEMBL with persistent identifiers (DOIs) .
  • Conflict Resolution : Use triangulation—combining multiple methods (e.g., pharmacological, genetic, and computational) to validate findings .
  • Ethical Reporting : Avoid selective data presentation; include negative results in supplementary materials to ensure reproducibility .

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5,21-Dichloro-3-[3,4-dihydroxy-6-(hydroxymethyl)-5-methoxyoxan-2-yl]-3,13,23-triazahexacyclo[14.7.0.02,10.04,9.011,15.017,22]tricosa-1,4(9),5,7,10,15,17(22),18,20-nonaene-12,14-dione
Reactant of Route 2
5,21-Dichloro-3-[3,4-dihydroxy-6-(hydroxymethyl)-5-methoxyoxan-2-yl]-3,13,23-triazahexacyclo[14.7.0.02,10.04,9.011,15.017,22]tricosa-1,4(9),5,7,10,15,17(22),18,20-nonaene-12,14-dione

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